molecular formula C16H24N2O2 B12752706 Molindone, (S)- CAS No. 1035093-74-3

Molindone, (S)-

Cat. No.: B12752706
CAS No.: 1035093-74-3
M. Wt: 276.37 g/mol
InChI Key: KLPWJLBORRMFGK-LBPRGKRZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Molindone can be synthesized through a multi-step process. One common method involves the following steps :

    Reaction of 2,3-pentanedione with hydroxylamine hydrochloride: to produce 2,3-pentanedione-2-oxime.

    Condensation of 2,3-pentanedione-2-oxime with cyclohexane-1,3-dione: in the presence of zinc and acetic acid to form a partly reduced indole derivative.

    Mannich reaction: of the indole derivative with formaldehyde and morpholine to yield molindone.

Industrial Production Methods

Industrial production of molindone involves similar synthetic routes but optimized for higher yields and purity. The process typically includes the use of high-purity reagents and controlled reaction conditions to minimize impurities .

Chemical Reactions Analysis

Types of Reactions

Molindone undergoes various chemical reactions, including:

    Oxidation: Molindone can be oxidized to form different metabolites.

    Reduction: Reduction reactions can modify the indole ring structure.

    Substitution: Substitution reactions can occur at the morpholine ring or the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Reagents like halogens or alkylating agents are commonly used.

Major Products Formed

The major products formed from these reactions include various metabolites and derivatives of molindone, which can have different pharmacological properties .

Scientific Research Applications

Molindone has several scientific research applications, including :

    Chemistry: Used as a model compound for studying indole derivatives and their reactions.

    Biology: Investigated for its effects on neurotransmitter systems and receptor binding.

    Medicine: Primarily used in the treatment of schizophrenia and other psychotic disorders.

    Industry: Used in the development of new antipsychotic drugs and related compounds.

Mechanism of Action

The exact mechanism of action of molindone is not fully established. it is believed to act by occupying dopamine (D2) receptor sites in the reticular limbic systems in the brain, thus decreasing dopamine activity. This action leads to a reduction in psychotic symptoms .

Comparison with Similar Compounds

Molindone is compared with other antipsychotic compounds such as clozapine and haloperidol :

    Clozapine: Molindone has a lower affinity for D2 receptors compared to clozapine, resulting in fewer side effects related to dopamine blockade.

    Haloperidol: Molindone has a different chemical structure and a unique side effect profile, including weight loss, which is uncommon with other antipsychotics.

List of Similar Compounds

  • Clozapine
  • Haloperidol
  • Risperidone
  • Olanzapine

Molindone’s unique properties, such as its lower affinity for D2 receptors and its distinct side effect profile, make it a valuable compound in the treatment of schizophrenia and other psychotic disorders.

Properties

CAS No.

1035093-74-3

Molecular Formula

C16H24N2O2

Molecular Weight

276.37 g/mol

IUPAC Name

(5S)-3-ethyl-2-methyl-5-(morpholin-4-ylmethyl)-1,5,6,7-tetrahydroindol-4-one

InChI

InChI=1S/C16H24N2O2/c1-3-13-11(2)17-14-5-4-12(16(19)15(13)14)10-18-6-8-20-9-7-18/h12,17H,3-10H2,1-2H3/t12-/m0/s1

InChI Key

KLPWJLBORRMFGK-LBPRGKRZSA-N

Isomeric SMILES

CCC1=C(NC2=C1C(=O)[C@@H](CC2)CN3CCOCC3)C

Canonical SMILES

CCC1=C(NC2=C1C(=O)C(CC2)CN3CCOCC3)C

Origin of Product

United States

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